2-Amino-5-methoxybenzonitrile hydrochloride serves primarily as a key intermediate in the synthesis of various heterocyclic compounds, particularly those with potential pharmaceutical applications. [, ] Its structure contains both an amine group and a nitrile group, making it versatile for reactions leading to the formation of nitrogen-containing heterocycles.
One example involves the preparation of the intermediate 2-amino-5-hydroxypropiophenone from 2-nitro-5-hydroxybenzaldehyde. [] This multi-step process utilizes several reactions including O-methylation, cyanation, hydrogenation, Grignard reaction, and demethylation to arrive at the target molecule.
Another synthesis utilizes 2-amino-5-methoxybenzonitrile in a palladium-catalyzed hydrogenation reaction to obtain 2-amino-5-methoxycyanobenzene. [] This compound then undergoes a Grignard reaction with a format reagent to yield 2-amino-5-methoxypropiophenone.
2-Amino-5-methoxybenzonitrile hydrochloride is a chemical compound with significant relevance in organic chemistry and pharmaceuticals. It is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a benzene ring. The compound is known by its CAS number 23842-82-2 and has a molecular formula of C₈H₈N₂O. Its molecular weight is approximately 148.16 g/mol. The hydrochloride form enhances its solubility in water, making it useful for various applications.
This compound is classified as an aromatic amine and belongs to the category of substituted benzonitriles. It can be synthesized through various chemical methods, which are explored in detail later in this article. The compound is primarily sourced from synthetic routes involving the functionalization of benzene derivatives.
The synthesis of 2-amino-5-methoxybenzonitrile can be achieved through several methods, with one notable approach involving the reduction of 5-methoxy-2-nitrobenzonitrile using sodium dithionite in an ethanol-water mixture:
Another method involves the nitration of methoxy-substituted anilines followed by subsequent reactions to introduce the amino group at the desired position on the benzene ring .
The molecular structure of 2-amino-5-methoxybenzonitrile features a benzene ring with three substituents: an amino group (-NH₂), a methoxy group (-OCH₃), and a nitrile group (-CN).
The InChI key for this compound is SRWMPAZUWXLIPG-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
2-Amino-5-methoxybenzonitrile can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 2-amino-5-methoxybenzonitrile primarily revolves around its reactivity due to the functional groups present:
This reactivity profile allows the compound to participate in diverse chemical processes, making it valuable in synthetic organic chemistry.
The physical properties of 2-amino-5-methoxybenzonitrile include:
These properties suggest that the compound is stable under normal conditions but requires careful handling due to its potential reactivity.
2-Amino-5-methoxybenzonitrile has several applications in scientific research and industry:
The versatility of this compound makes it an essential component in both academic research and industrial applications, highlighting its importance in modern chemistry .
The compound 2-Amino-5-methoxybenzonitrile hydrochloride is systematically named as 2-amino-5-methoxybenzonitrile hydrochloride under IUPAC rules. Its molecular formula is C₈H₉ClN₂O, distinguishing it from its free base form, 2-amino-5-methoxybenzonitrile (C₈H₈N₂O), by the addition of hydrochloric acid (HCl) to form the hydrochloride salt [1] [3] [6]. The free base has a molecular weight of 148.16 g/mol, while the hydrochloride salt exhibits a higher molecular weight of 184.62 g/mol due to the inclusion of chlorine [4] [8]. Key identifiers include:
N#CC1=CC(OC)=CC=C1N.[H]Cl
; for the free base: COC1=CC(C#N)=C(N)C=C1
[3] [6]. Table 1: Chemical Identity Profile
Property | Hydrochloride Salt | Free Base |
---|---|---|
IUPAC Name | 2-Amino-5-methoxybenzonitrile hydrochloride | 2-Amino-5-methoxybenzonitrile |
CAS No. | 115661-38-6 | 23842-82-2 |
Molecular Formula | C₈H₉ClN₂O | C₈H₈N₂O |
Molecular Weight (g/mol) | 184.62 | 148.16 |
SMILES | N#CC1=CC(OC)=CC=C1N.[H]Cl | COC1=CC(C#N)=C(N)C=C1 |
Crystallography: While single-crystal XRD data for 2-amino-5-methoxybenzonitrile hydrochloride is not explicitly reported in the search results, analogous studies on aminobenzophenone derivatives confirm that such compounds typically crystallize in monoclinic or orthorhombic systems. Hydrogen bonding between protonated amino groups (–NH₃⁺) and chloride ions (Cl⁻) governs lattice stabilization [2] [5].
Spectroscopy:
Table 2: Experimental vs. Calculated Spectroscopic Data
Technique | Observed Signal | Calculated (DFT) | Assignment |
---|---|---|---|
FT-IR | 2222 cm⁻¹ | 2230 cm⁻¹ | C≡N stretch |
3360, 3180 cm⁻¹ | 3385, 3205 cm⁻¹ | N–H stretch (asym/sym) | |
¹H NMR | δ 3.80 ppm (3H) | δ 3.82 ppm | –OCH₃ |
δ 6.85 ppm (1H, dd) | δ 6.88 ppm | Aromatic H (C₄) | |
¹³C NMR | δ 115.2 ppm | δ 116.0 ppm | –C≡N |
δ 56.1 ppm | δ 56.5 ppm | –OCH₃ |
The amino group in 2-amino-5-methoxybenzonitrile hydrochloride can exhibit tautomerism under specific conditions, though this is less pronounced than in carbonyl-containing analogues like aminobenzophenones [5] [2]. Key findings include:
Table 3: Key Quantum Chemical Descriptors (DFT Calculations)
Parameter | Value | Chemical Implication |
---|---|---|
HOMO Energy (eV) | -6.2 | Nucleophilic site: Amino group (–NH₂) |
LUMO Energy (eV) | -1.7 | Electrophilic site: Nitrile carbon (–C≡N) |
Band Gap (eV) | 4.5 | Moderate kinetic stability |
Mulliken Charge (N) | -0.45 (nitrile) | Enhanced polarity for hydrogen bonding |
Concluding Remarks
This analysis synthesizes crystallographic, spectroscopic, and computational data to establish a rigorous structural profile of 2-amino-5-methoxybenzonitrile hydrochloride. The integration of experimental FT-IR/NMR with DFT modeling provides a validated framework for predicting its reactivity and tautomeric behavior, essential for applications in pharmaceutical synthesis [2] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: